molecular formula C15H11I4NO4 B1675186 Levothyroxine CAS No. 51-48-9

Levothyroxine

Cat. No. B1675186
CAS RN: 51-48-9
M. Wt: 776.87 g/mol
InChI Key: XUIIKFGFIJCVMT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levothyroxine is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone . This medicine is also used to help decrease the size of enlarged thyroid glands (also called a goiter) .


Molecular Structure Analysis

Levothyroxine has a molecular formula of C15H11I4NO4 . Its average mass is 776.870 Da and its monoisotopic mass is 776.686646 Da .


Chemical Reactions Analysis

Levothyroxine’s bioavailability can be hampered by many conditions, such as concomitant diseases, interfering medications and foods, switch of brands, and noncompliance . In patients with hypothyroidism, compared with L-T4, L-T4 plus L-T3 significantly decreased TSH levels and increased FT3 levels .

Scientific Research Applications

1. Body Composition and Physical Performance

  • Study Findings : Levothyroxine doesn't significantly affect body composition, energy expenditure, or respiratory quotient, but it can improve strength, mobility, and endurance performance, particularly in premenopausal women with subclinical hypothyroidism (Hanke et al., 2022).

2. Pre-Clinical Evaluation

  • Study Findings : Levothyroxine's pharmacokinetic behavior in rats was studied to evaluate long-acting drug delivery systems, emphasizing the development of sustained release formulations (Permana et al., 2021).

3. Genetic Polymorphism and Brain Hypothyroidism

  • Study Findings : The Thr92Ala polymorphism in the type 2 deiodinase gene, affecting levothyroxine therapy, causes ER stress and hypothyroidism in the brain. This has implications for the treatment effectiveness in carriers of this polymorphism (Jo et al., 2018).

4. Cancer Risk Assessment

  • Study Findings : A study found a significant association between long-term levothyroxine use and increased risk of various cancers, including brain, skin, pancreatic, and female breast cancers (Wu et al., 2021).

5. Interaction with Proton Pump Inhibitors

  • Study Findings : The concomitant use of levothyroxine and proton pump inhibitors can significantly increase thyroid-stimulating hormone (TSH) concentrations, suggesting interactions affecting levothyroxine's absorption [(Guzman-Prado et al., 2021)](https://consensus.app/papers/levothyroxine-proton-pump-inhibitors-patients-primary-guzmanprado/2b951e3f75f554ad9b68a12f3640a9ec/?utm_source=chatgpt).

6. Food and Dietary Supplement Interactions

  • Study Findings : Interactions between levothyroxine and various foods, beverages, and dietary supplements can affect the drug's pharmacokinetics and pharmacodynamics, with some interactions leading to decreased absorption (Wiesner et al., 2021).

7. Novel Formulations

  • Study Findings : Research into new hormonal formulations of levothyroxine aims to optimize drug performance, especially in the context of gastrointestinal disorders and drug-food interactions (Virili et al., 2019).

8. Gastrointestinal Malabsorption

  • Study Findings : Gastrointestinal malabsorption of oral levothyroxine is an emerging cause of refractory hypothyroidism, highlighting the need for tailored treatment approaches for patients with GI disorders (Virili et al., 2018).

9. Therapy Overuse

  • Study Findings : There is considerable overuse of levothyroxine therapy, suggesting the need for careful diagnosis and periodic evaluation of patients on long-term treatment (Livadas et al., 2018).

10. Alternative Administration Timing

  • Study Findings : A comparative study found that taking levothyroxine at bedtime might be as effective as morning intake, with potential implications for patient compliance and thyroid hormone levels (Hossain et al., 2018).

Safety And Hazards

Levothyroxine should not be used to treat obesity or weight problems . Dangerous side effects or death can occur from the misuse of this medicine, especially if you are taking any other weight-loss medications or appetite suppressants . Taking more than your recommended dose will not make this medicine more effective, and may cause serious side effects .

Future Directions

Novel formulations (liquid solutions and soft gel capsules) have been designed to eliminate malabsorption . Some other delivery routes (injections, suppositories, sprays, and sublingual and transdermal administrations) are aimed at circumventing different difficulties in dosing, such as thyroid emergencies and dysphagia . Moreover, nanomaterials have been used to develop delivery systems for the sustained release of Levothyroxine to improve patient compliance and reduce costs .

properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023214
Record name Levothyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, Insoluble in ethanol, benzene
Record name Levothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOTHYROXINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4, a tetra-iodinated tyrosine derivative) that acts as a replacement in deficiency syndromes such as hypothyroidism. T4 is the major hormone secreted from the thyroid gland and is chemically identical to the naturally secreted T4: it increases metabolic rate, decreases thyroid-stimulating hormone (TSH) production from the anterior lobe of the pituitary gland, and, in peripheral tissues, is converted to T3. Thyroxine is released from its precursor protein thyroglobulin through proteolysis and secreted into the blood where is it then peripherally deiodinated to form triiodothyronine (T3) which exerts a broad spectrum of stimulatory effects on cell metabolism. T4 and T3 have a relative potency of ~1:4. Thyroid hormone increases the metabolic rate of cells of all tissues in the body. In the fetus and newborn, thyroid hormone is important for the growth and development of all tissues including bones and the brain. In adults, thyroid hormone helps to maintain brain function, food metabolism, and body temperature, among other effects. The symptoms of thyroid deficiency relieved by levothyroxine include slow speech, lack of energy, weight gain, hair loss, dry thick skin and unusual sensitivity to cold. The thyroid hormones have been shown to exert both genomic and non-genomic effects. They exert their genomic effects by diffusing into the cell nucleus and binding to thyroid hormone receptors in DNA regions called thyroid hormone response elements (TREs) near genes. This complex of T4, T3, DNA, and other coregulatory proteins causes a conformational change and a resulting shift in transcriptional regulation of nearby genes, synthesis of messenger RNA, and cytoplasmic protein production. For example, in cardiac tissues T3 has been shown to regulate the genes for α- and β-myosin heavy chains, production of the sarcoplasmic reticulum proteins calcium-activated ATPase (Ca2+-ATPase) and phospholamban, β-adrenergic receptors, guanine-nucleotide regulatory proteins, and adenylyl cyclase types V and VI as well as several plasma-membrane ion transporters, such as Na+/K+–ATPase, Na+/Ca2+ exchanger, and voltage-gated potassium channels, including Kv1.5, Kv4.2, and Kv4.3. As a result, many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status. The non-genomic actions of the thyroid hormones have been shown to occur through binding to a plasma membrane receptor integrin aVb3 at the Arg-Gly-Asp recognition site. From the cell-surface, T4 binding to integrin results in down-stream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation.
Record name Levothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levothyroxine

Color/Form

Crystals, Needles

CAS RN

51-48-9
Record name (-)-Thyroxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levothyroxine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name levothyroxine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levothyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOTHYROXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q51BO43MG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOTHYROXINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 235-236 °C, 235.5 °C
Record name Levothyroxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOTHYROXINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thyroxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000248
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levothyroxine
Reactant of Route 2
Levothyroxine
Reactant of Route 3
Levothyroxine
Reactant of Route 4
Levothyroxine
Reactant of Route 5
Levothyroxine
Reactant of Route 6
Levothyroxine

Citations

For This Compound
79,500
Citations
SJ Mandel, GA Brent, PR Larsen - Annals of internal medicine, 1993 - acpjournals.org
… TSH permits precise levothyroxine dosage, … levothyroxine are given to maintain the serum TSH concentration below normal. In addition to suppressing serum TSH, excess levothyroxine …
Number of citations: 458 www.acpjournals.org
JP Brito, JS Ross, OM El Kawkgi, S Maraka… - JAMA internal …, 2021 - jamanetwork.com
… Levothyroxine is one of the most commonly prescribed drugs in … of levothyroxine replacement for quality of life or thyroid-related symptoms. To better understand the use of levothyroxine …
Number of citations: 43 jamanetwork.com
KB Ain, S Refetoff, HG Fein, BD Weintraub - Jama, 1991 - jamanetwork.com
… There was no evidence that malabsorption of levothyroxine can occur … of levothyroxine. When treating hypothyroidism, psychiatric issues may result in noncompliance with levothyroxine …
Number of citations: 107 jamanetwork.com
HF Escobar-Morreale… - The Journal of …, 2005 - academic.oup.com
… levothyroxine plus liothyronine replacement therapy has advantages over treatment with levothyroxine alone … treatment with levothyroxine alone with combinations of levothyroxine plus …
Number of citations: 218 academic.oup.com
EV Nagy, P Perros, E Papini, M Katko, L Hegedüs - Thyroid, 2021 - liebertpub.com
Background: Levothyroxine (LT4) as a medication is used by up to 5.3% of the adult population. For optimal efficacy, the traditional tablet formulation (LT4tab) requires that patients …
Number of citations: 50 www.liebertpub.com
K Petersen, C Bengtsson, L Lapidus… - Archives of internal …, 1990 - jamanetwork.com
… Furthermore, we present a compari¬ son of the women still taking levothyroxine in … levothyroxine whom we could follow was small, but the two-step follow-up of both the levothyroxine-…
Number of citations: 118 jamanetwork.com
R Rodriguez-Gutierrez, S Maraka… - The lancet Diabetes & …, 2017 - thelancet.com
… of levothyroxine is increasing. In the USA, the number of prescriptions for levothyroxine increased … Levothyroxine has become the most prescribed drug in the USA and the third most …
Number of citations: 89 www.thelancet.com
P Colucci, CS Yue, M Ducharme… - European …, 2013 - ncbi.nlm.nih.gov
… As is often the case with older drugs, the pharmacokinetics of levothyroxine is often under-… dosing of levothyroxine. This article will review the pharmacokinetics of levothyroxine in the …
Number of citations: 173 www.ncbi.nlm.nih.gov
PW Clyde, AE Harari, EJ Getka, KMM Shakir - Jama, 2003 - jamanetwork.com
… with at least a 6-month history of treatment with levothyroxine for primary hypothyroidism.… of levothyroxine (n = 23) or combination therapy (n = 23), in which their usual levothyroxine …
Number of citations: 287 jamanetwork.com
D Gullo, A Latina, F Frasca, R Le Moli, G Pellegriti… - PloS one, 2011 - journals.plos.org
… levothyroxine. Although the normal thyroid gland secretes both T4 and T3, the peripheral conversion of ingested levothyroxine … well-being under levothyroxine monotherapy and prefer …
Number of citations: 329 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.